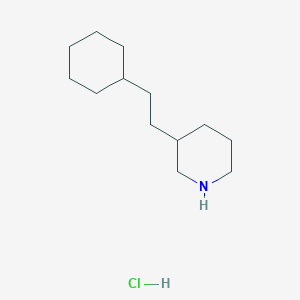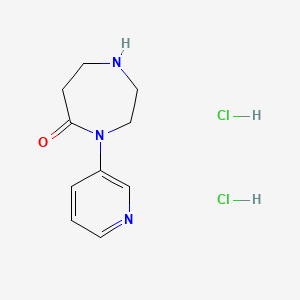![molecular formula C9H10F2N2O B1485358 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1861249-70-8](/img/structure/B1485358.png)
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H10F2N2O and a molecular weight of 200.19 g/mol . It features a pyrazole ring substituted with a difluorocyclobutyl group and an aldehyde functional group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of 3,3-difluorocyclobutanol with hydrazine derivatives to form the pyrazole ring . The aldehyde group can be introduced through oxidation reactions using reagents such as bromine or DMSO under oxygen .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring with difluoromethyl and carboxylic acid groups.
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorocyclobutyl group enhances its stability and reactivity, making it a valuable compound in research and development .
Propiedades
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)1-7(2-9)4-13-5-8(6-14)3-12-13/h3,5-7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWYTSBGDIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)
![4-[(Pyridin-2-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485285.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)


![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)
![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)

![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
